

Technical Support Center: Surface Passivation for Formamidinium Iodide Perovskite Films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium iodide*

Cat. No.: B12059652

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the surface passivation of **formamidinium iodide** (FAI) perovskite films.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of surface passivation on FAPbI₃ films?

A1: The primary goals of surface passivation are to:

- Reduce non-radiative recombination: Surface defects act as traps for charge carriers, leading to energy loss through non-radiative pathways. Passivation neutralizes these defects, increasing the photoluminescence quantum yield and the open-circuit voltage (V_{oc}) of the solar cell.[1][2][3]
- Improve environmental stability: The surface of perovskite films is particularly vulnerable to degradation from moisture, oxygen, and heat.[4] Passivation layers can act as a protective barrier, enhancing the long-term stability of the device.[5][6]
- Enhance charge extraction: By reducing interfacial defects, passivation can facilitate more efficient transfer of charge carriers to the adjacent transport layers, improving the fill factor (FF) and short-circuit current density (J_{sc}).[7][8]

Q2: What are the common types of surface defects in FAPbI₃ films?

A2: Common surface defects include:

- Halide (Iodide) Vacancies: Missing iodide ions on the perovskite surface create positively charged defects that can trap electrons.
- Formamidinium (FA^+) Vacancies: The volatile nature of the FA^+ cation can lead to its evaporation, leaving behind negatively charged vacancies.
- Lead (Pb^{2+}) Defects: These can include undercoordinated Pb^{2+} ions, Pb clusters, and metallic lead (Pb^0) at the surface, which can act as recombination centers.
- Interstitial Defects: Atoms or ions, such as FA^+ or Pb^{2+} , located in non-lattice positions create strain and electronic disorder.[9][10]
- Dangling Bonds: Uncoordinated atoms at the surface have unsatisfied valencies that can trap charge carriers.[2]

Q3: What are the main categories of passivating agents for $FAPbI_3$?

A3: Passivating agents can be broadly categorized as:

- Organic Halide Salts: Large organic cations like phenethylammonium (PEA^+), butylammonium (BA^+), and guanidinium (Gua^+) combined with a halide (typically iodide or bromide) can form a 2D or quasi-2D perovskite layer on top of the 3D $FAPbI_3$.[3][11][12]
- Lewis Acids and Bases: Molecules that can accept or donate electron pairs can interact with and neutralize surface defects. For example, Lewis bases can coordinate with undercoordinated Pb^{2+} ions.
- Polymers: Polymers like polyethylene oxide (PEO) can passivate defects through interactions between their functional groups and the perovskite surface.[2]
- Alkali Halides: Simple inorganic salts like cesium iodide (CsI) have been shown to be effective in passivating surface defects.[13]
- Small Molecules: Aromatic molecules like benzene and its derivatives (e.g., benzylamine) can passivate defects through charge-transfer interactions.[5][9][10]

Troubleshooting Guide

Observed Problem	Potential Cause(s)	Suggested Solution(s)
Low Open-Circuit Voltage (Voc)	High density of surface defects causing significant non-radiative recombination.	<ul style="list-style-type: none">- Introduce a surface passivation step using organic halide salts (e.g., PEAI, GuaBr) to reduce defect density.- Optimize the annealing process to improve film crystallinity and reduce defects.
Low Fill Factor (FF)	Poor charge extraction at the perovskite/charge transport layer interface due to interfacial defects or energy level misalignment.	<ul style="list-style-type: none">- Apply a passivation layer that also improves energy level alignment, such as a 2D perovskite layer.- Ensure the passivation treatment does not leave behind an insulating layer that impedes charge transport.
Low Short-Circuit Current Density (Jsc)	Incomplete light absorption or poor charge carrier collection.	<ul style="list-style-type: none">- While primarily related to the bulk properties of the perovskite, severe surface recombination can reduce Jsc. Effective passivation can help.- Ensure the passivation layer is not too thick, as it could absorb light without contributing to the photocurrent.
Poor Device Stability (Rapid Degradation in Air)	<ul style="list-style-type: none">- High susceptibility to moisture and oxygen due to a defective and exposed surface.- Residual PbI_2 at the surface can accelerate degradation.	<ul style="list-style-type: none">- Use hydrophobic passivating agents like long-chain alkylammonium halides to create a moisture-resistant barrier.- Some passivation treatments can convert residual PbI_2 into a more stable perovskite phase.

Visible Yellowing of the Film

Degradation of the black α -phase FAPbI_3 into the yellow δ -phase, often initiated at the surface by moisture or heat.

- Implement a robust passivation strategy to protect the film from environmental factors.
- Ensure the precursor stoichiometry is optimized to minimize the formation of unstable phases.

Inconsistent Device Performance

- Non-uniformity of the passivation layer across the film surface.
- Incomplete reaction of the passivating agent with the perovskite surface.

- Optimize the deposition method for the passivation layer (e.g., spin coating speed, concentration of the solution) to ensure uniform coverage.
- Adjust the post-passivation annealing temperature and time to promote a complete reaction.

Quantitative Data on Passivation Techniques

The following table summarizes the performance improvements observed with various surface passivation techniques for FAPbI_3 -based perovskite solar cells.

Passivation Agent / Technique	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (Voc)	Fill Factor (FF)	Short-Circuit Current Density (Jsc)	Reference
Control (No Passivation)	16.8%	1.16 V	-	-	[14]
Benzylamine (BnAm)	19.3%	1.22 V	-	-	[14]
Benzylamine (BA)	19.2%	1.12 V	-	-	[5]
Guanidinium Bromide (GuaBr) & Octylammonium Bromide (OABr) Mixture	23.13%	1.21 V	-	-	[3]
Benzamidine Hydrochloride (PFACl)	24.9%	-	-	-	[15]
Cyclopropylcarbamidine Hydrochloride (CPAH)	22.8%	-	Enhanced	-	[7]
Cesium Iodide (CsI)	24.1%	-	82.2%	-	[13]
Guanidinium Iodide (GAI) & Butane Diammonium Iodide (BDAI) Mixture	22.1%	-	83.4%	-	[16]

Experimental Protocols

Example Protocol: Dual-Cation Passivation with Guanidinium Bromide (GuaBr) and Octylammonium Bromide (OABr)

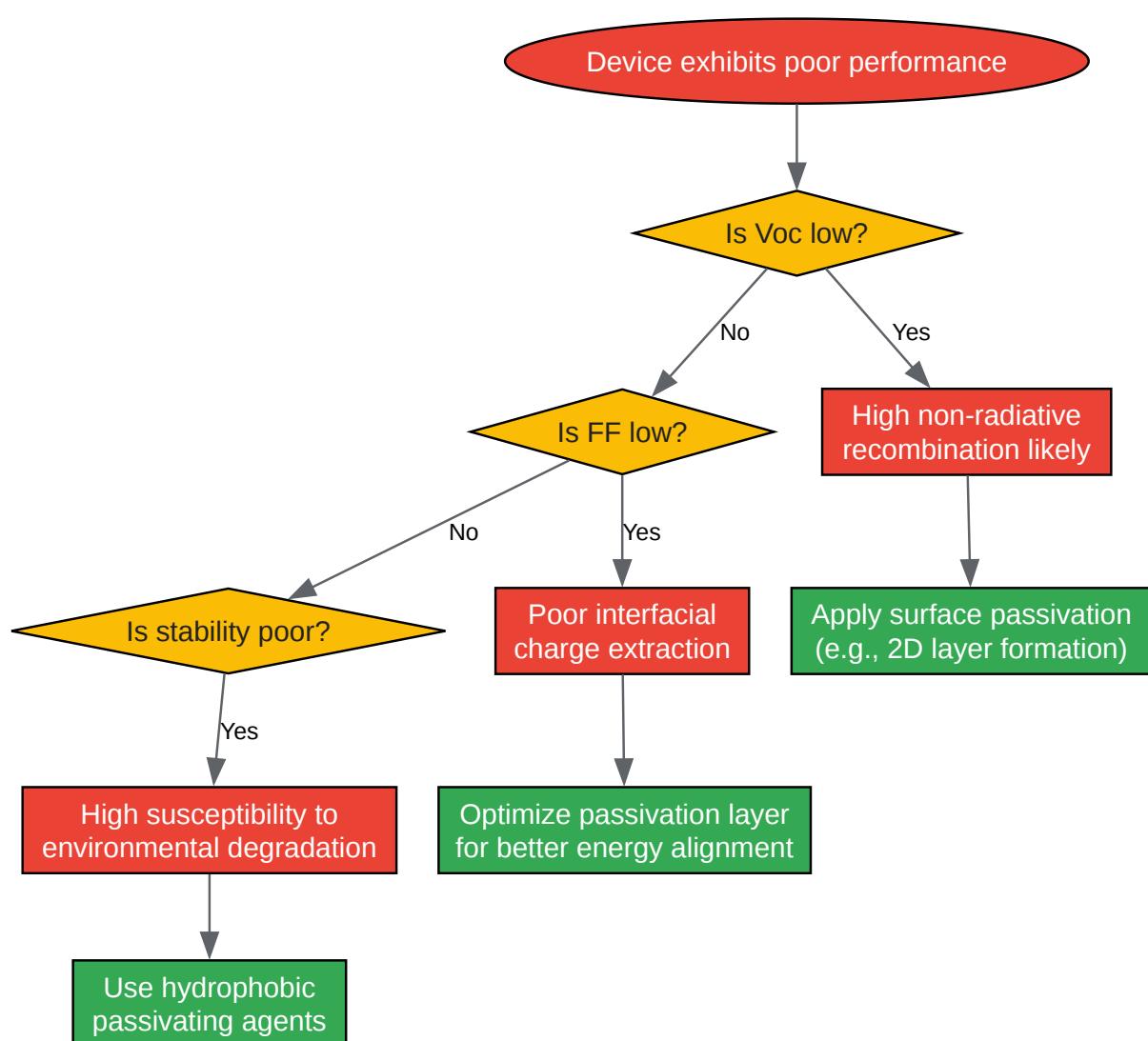
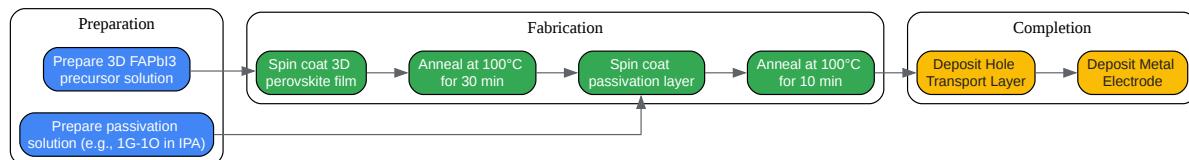
This protocol is adapted from a method shown to significantly enhance device performance and stability.[3][11]

1. Materials and Solution Preparation:

- Guanidinium Bromide (GuaBr)
- n-Octylammonium Bromide (OABr)
- Isopropanol (IPA)
- Prepare a stock solution of GuaBr in IPA (e.g., 10 mg/mL).
- Prepare a stock solution of OABr in IPA (e.g., 10 mg/mL).
- Prepare the final passivation solution by mixing the GuaBr and OABr stock solutions in a 1:1 volume ratio (referred to as 1G-1O).[11]

2. Perovskite Film Fabrication:

- Deposit the 3D FAPbI_3 perovskite film on the substrate (e.g., via spin coating of the precursor solution).
- Anneal the 3D perovskite film on a hotplate at 100 °C for 30 minutes.[11]



3. Surface Passivation Step:

- Allow the perovskite film to cool to room temperature.
- Spin coat the 1G-1O passivation solution onto the surface of the 3D perovskite film.
- Perform a second annealing step on a hotplate at 100 °C for 10 minutes.[11]

4. Device Completion:

- Deposit the hole transport layer (HTL) and the metal electrode to complete the solar cell device.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. emerald.com [emerald.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiating the 2D Passivation from Amorphous Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactive Passivation of Wide-Bandgap Organic–Inorganic Perovskites with Benzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.fis.tum.de [portal.fis.tum.de]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Surface Passivation for Formamidinium Iodide Perovskite Films]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059652#surface-passivation-techniques-for-formamidinium-iodide-perovskite-films>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com